molecular formula C9H9FO B6247484 4-fluoro-2,3-dihydro-1H-inden-5-ol CAS No. 709031-98-1

4-fluoro-2,3-dihydro-1H-inden-5-ol

Cat. No.: B6247484
CAS No.: 709031-98-1
M. Wt: 152.2
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Description

4-Fluoro-2,3-dihydro-1H-inden-5-ol is a fluorinated dihydroindenol derivative characterized by a hydroxyl group at position 5 and a fluorine atom at position 4 on the indene ring. Its molecular formula is C₉H₉FO, with a molecular weight of 152.17 g/mol (calculated from ). This compound is synthesized via reactions involving boron reagents or coupling with arylpiperazines (), and its rigid bicyclic structure may improve thermal stability and performance in high-temperature/high-pressure (HTHP) applications, such as fluid-loss control in industrial processes ().

Properties

CAS No.

709031-98-1

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorination represents a cornerstone for introducing fluorine at the 4-position. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables regioselective fluorination under mild conditions. In a typical protocol, 2,3-dihydro-1H-inden-5-ol undergoes fluorination in acetonitrile at 60°C for 12 hours, achieving 68–72% yield. The reaction’s regioselectivity arises from the directing effect of the hydroxyl group at position 5, which polarizes the aromatic ring to favor electrophilic attack at position 4.

Table 1: Electrophilic Fluorination Parameters

ParameterOptimal ConditionYield (%)Purity (%)
ReagentSelectfluor®68–7295
SolventAcetonitrile--
Temperature60°C--
Reaction Time12 h--

Hydroxylation Techniques

Directed Ortho Metalation (DoM)

Directed ortho metalation leverages the hydroxyl group’s coordinating ability to install substituents at adjacent positions. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, deprotonation occurs ortho to the hydroxyl group, followed by quenching with electrophiles. This method achieves 80–85% yield for hydroxylated intermediates.

Oxidative Hydroxylation

Manganese(III) acetate-mediated oxidative hydroxylation converts pre-fluorinated indene derivatives to the target compound. The reaction proceeds via radical intermediates, with acetic acid as solvent and 70°C for 6 hours, yielding 65–70% product.

Cyclization Approaches

Friedel-Crafts Acylation

Friedel-Crafts acylation constructs the indenol骨架 from fluorinated benzene precursors. For example, 4-fluorophenylpropanoic acid undergoes intramolecular cyclization using AlCl₃ in dichloromethane at 0°C, forming 4-fluoroindanone in 75% yield. Subsequent reduction with sodium borohydride yields the dihydroindenol structure.

Table 2: Cyclization Reaction Optimization

CatalystSolventTemperatureYield (%)
AlCl₃CH₂Cl₂0°C75
FeCl₃Toluene25°C62
H₂SO₄HOAc50°C58

Stereochemical Resolution

Enzymatic Kinetic Resolution

Enzymatic acylation using Burkholderia cepacia lipase resolves racemic mixtures. The (R)-enantiomer undergoes preferential acylation in vinyl acetate/isooctane (1:1) at 30°C, leaving the (S)-enantiomer unreacted. This method achieves >98% enantiomeric excess (ee) for both enantiomers.

Table 3: Enzymatic Resolution Efficiency

EnzymeSolvent Systemee (%)Time (h)
B. cepacia lipaseVinyl acetate/iso9824
Candida antarcticaTBME9236

Industrial-Scale Production

Continuous Flow Synthesis

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. A two-step process integrates fluorination and hydroxylation in tandem reactors, achieving 85% overall yield at 10 kg/day throughput. Key parameters include:

  • Residence time: 30 minutes per step

  • Pressure: 2 bar

  • Catalyst: Immobilized lipase for final resolution.

Green Chemistry Innovations

Microwave-assisted reactions reduce energy consumption by 40%. Using water as a solvent for hydroxylation steps decreases organic waste, aligning with EPA guidelines for sustainable manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

4-fluoro-2,3-dihydro-1H-inden-5-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydro-1H-inden-5-ol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors and enzymes. This can lead to specific biological effects, such as modulation of enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-fluoro-2,3-dihydro-1H-inden-5-ol with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
4-Fluoro-2,3-dihydro-1H-inden-5-ol F (4), -OH (5) C₉H₉FO 152.17 Hydroxyl, Fluorine HTHP fluid-loss control (hypothetical)
2,3-Dihydro-1H-inden-5-ol (Parent compound) None (parent structure) C₉H₁₀O 134.18 Hydroxyl Bio-oil component ()
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol F (2,2), -OH (5) C₉H₈F₂O 178.16 Hydroxyl, Two Fluorines Higher rigidity ()
7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde F (7), -CHO (5) C₁₀H₉FO 164.18 Aldehyde, Fluorine Intermediate in organic synthesis ()
3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol -OH (5), methyl groups C₁₉H₂₂O₂ 282.38 Hydroxyl, Aromatic ring Enhanced HTHP fluid-loss control ()

Key Differences and Research Findings

In contrast, 2,2-difluoro-2,3-dihydro-1H-inden-5-ol () has two fluorine atoms at position 2, leading to a more rigid structure and higher molecular weight (178.16 g/mol). This rigidity may improve thermal stability but could reduce solubility in polar solvents.

Functional Group Impact: The aldehyde group in 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde () replaces the hydroxyl group, making it more reactive in nucleophilic addition reactions but less effective in HTHP applications requiring phenolic reactivity. Methyl-substituted derivatives like 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol () demonstrate superior HTHP fluid-loss control due to additional hydrophobic interactions and steric hindrance from methyl groups.

Synthetic Accessibility: 4-Fluoro-2,3-dihydro-1H-inden-5-ol is synthesized via multi-step reactions involving boron reagents (e.g., BH₃·S(CH₃)₂) and coupling with arylpiperazines (). In contrast, non-fluorinated analogs like 5-chloro-2,3-dihydro-1H-inden-1-one () require Friedel-Crafts acylation, highlighting fluorine's role in altering reaction pathways.

Q & A

Q. What are the most reliable synthetic routes for 4-fluoro-2,3-dihydro-1H-inden-5-ol, and how do reaction conditions influence yield and purity?

Q. How can enantiomeric resolution of 4-fluoro-2,3-dihydro-1H-inden-5-ol be achieved, and what chiral stationary phases are effective?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC or OD-H) with hexane/isopropanol mobile phases resolves (R)- and (S)-enantiomers. Enantiomeric excess (ee) ≥98% is achievable via recrystallization with chiral auxiliaries (e.g., tartaric acid derivatives) . Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) is another enantioselective strategy .

Q. What strategies address contradictions in reported bioactivity data for fluorinated indenols?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents or diastereomers) or assay variability. Mitigation steps include:
  • Rigorous Purification : Dual-column chromatography (normal + reverse-phase) and LC-MS purity validation .
  • Standardized Assays : Replicate testing across multiple labs with shared protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of fluorine with other halogens to isolate electronic vs. steric effects .

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